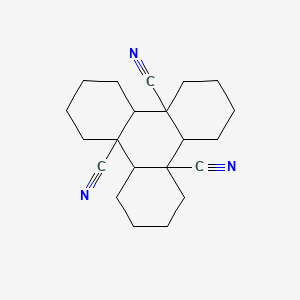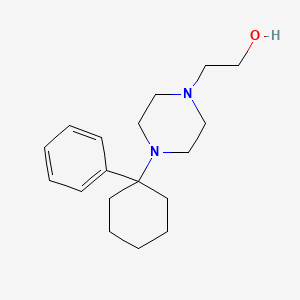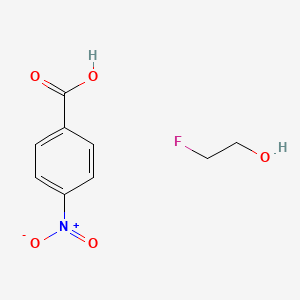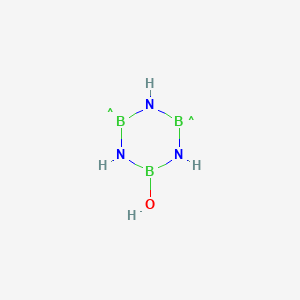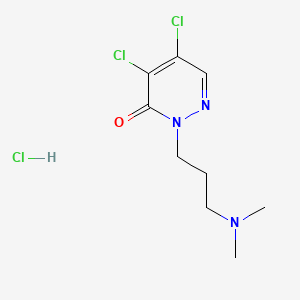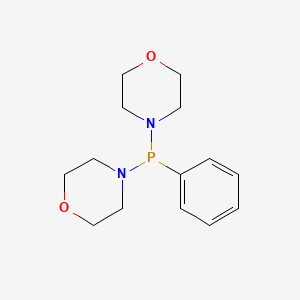
4,4'-(Phenylphosphanediyl)dimorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimorpholinophenylphosphine is an organophosphorus compound that features a phenyl group bonded to a phosphorus atom, which is further bonded to two morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimorpholinophenylphosphine can be synthesized through several methods. One common approach involves the reaction of chlorophenylphosphine with morpholine in the presence of a base. The reaction typically proceeds as follows: [ \text{PhPCl}_2 + 2 \text{Morpholine} \rightarrow \text{PhP(Morpholine)}_2 + 2 \text{HCl} ] This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the phosphorus compound.
Industrial Production Methods
Industrial production of dimorpholinophenylphosphine often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Dimorpholinophenylphosphine undergoes various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phenyl derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Dimorpholinophenylphosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which dimorpholinophenylphosphine exerts its effects depends on its application:
Catalysis: Acts as a ligand, stabilizing transition states and intermediates in catalytic cycles.
Biological Activity: Interacts with molecular targets such as enzymes or receptors, modulating their activity.
Material Science: Forms stable complexes that can be incorporated into polymer matrices or nanostructures.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another organophosphorus compound with three phenyl groups bonded to phosphorus.
Diphenylphosphine: Contains two phenyl groups bonded to phosphorus.
Morpholinophosphine: Features a morpholine ring bonded to phosphorus.
Uniqueness
Dimorpholinophenylphosphine is unique due to the presence of both morpholine rings and a phenyl group, which imparts distinct steric and electronic properties. This makes it particularly effective as a ligand in catalysis and useful in the synthesis of complex materials.
Properties
CAS No. |
13337-35-4 |
|---|---|
Molecular Formula |
C14H21N2O2P |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
dimorpholin-4-yl(phenyl)phosphane |
InChI |
InChI=1S/C14H21N2O2P/c1-2-4-14(5-3-1)19(15-6-10-17-11-7-15)16-8-12-18-13-9-16/h1-5H,6-13H2 |
InChI Key |
LQFNADMUTCJBTG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1P(C2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









